4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
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Overview
Description
4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a methyl group and an isoindole moiety
Mechanism of Action
Target of Action
The primary target of this compound is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
The compound acts as a ligand for cereblon , binding to the enzyme and inducing it to degrade specific proteins . In particular, it has been shown to cause the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome pathway , a crucial system for protein turnover in cells . By inducing the degradation of specific proteins, it can influence various cellular processes that these proteins are involved in .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed within the body .
Result of Action
The degradation of IKZF1 and IKZF3 transcription factors can have multiple effects at the molecular and cellular levels . These proteins play key roles in the regulation of immune response and cell differentiation, so their degradation could potentially affect these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially affect the compound’s stability and its ability to bind to cereblon . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid typically involves multiple steps, starting with the formation of the isoindole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-[(1-oxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoic acid: Another structurally similar compound with potential biological activities.
Uniqueness: 4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid stands out due to its specific structural modifications, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-3-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12(7-13(16)17)15-8-10-5-3-4-6-11(10)14(15)18/h3-6,9,12H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGUPAEFIXUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N1CC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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